molecular formula C20H21FN2O2 B3980785 1-(4-ethylphenyl)-N-(2-fluoro-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

1-(4-ethylphenyl)-N-(2-fluoro-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B3980785
M. Wt: 340.4 g/mol
InChI Key: VPZOWXAVONAUAC-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-N-(2-fluoro-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as Compound X, is a novel chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

1-(4-ethylphenyl)-N-(2-fluoro-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide X exerts its effects through the modulation of various molecular targets, including enzymes, receptors, and ion channels. One of the main targets of this compound X is the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain. By inhibiting COX-2 activity, this compound X reduces the production of prostaglandins, leading to a reduction in inflammation and pain. This compound X also modulates the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects
This compound X has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. In animal studies, this compound X has been found to reduce inflammation and pain in various models of inflammatory and pain-related disorders, such as arthritis and neuropathic pain. This compound X has also been found to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-(4-ethylphenyl)-N-(2-fluoro-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide X has several advantages for use in lab experiments, including its high potency, selectivity, and stability. This compound X is also readily available and easy to synthesize, making it a cost-effective option for scientific research. However, there are also some limitations to the use of this compound X in lab experiments, including its poor solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of 1-(4-ethylphenyl)-N-(2-fluoro-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide X. One potential direction is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety profiles. Another potential direction is the identification of novel molecular targets for this compound X, which could expand its applications in various areas of scientific research. Additionally, the development of novel drug delivery systems for this compound X could improve its bioavailability and reduce its potential toxicity. Overall, the continued research and development of this compound X could lead to the discovery of novel drugs for the treatment of various diseases and disorders.

Scientific Research Applications

1-(4-ethylphenyl)-N-(2-fluoro-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide X has shown promising results in various scientific research applications, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound X has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. In drug discovery, this compound X has been used as a lead compound to develop novel drugs with improved efficacy and safety profiles. In neuroscience, this compound X has been found to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of various neurological disorders.

properties

IUPAC Name

1-(4-ethylphenyl)-N-(2-fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-3-14-5-7-16(8-6-14)23-12-15(11-19(23)24)20(25)22-18-10-13(2)4-9-17(18)21/h4-10,15H,3,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZOWXAVONAUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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